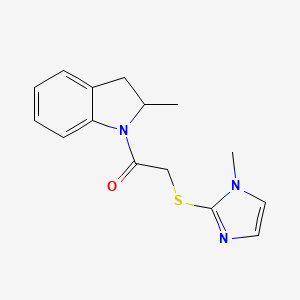![molecular formula C18H27F3N2O B4553835 2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4553835.png)
2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C18H27F3N2O and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.20754798 g/mol and the complexity rating of the compound is 368. The solubility of this chemical has been described as 45.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Labeling for Radiopharmaceuticals
Research indicates the possibility of dual labeling with tritium and carbon-14 in compounds structurally related to 2-{1-isobutyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. For example, lobuprofen, a compound with a somewhat similar piperazine structure, has been dual-labeled, showcasing a method that could potentially apply to other complex molecules for radiopharmaceutical applications (Santamaria et al., 1988).
Chemical Synthesis and Catalysis
The oxidation of primary alcohols to aldehydes using N-chlorosuccinimide mediated by oxoammonium salts demonstrates the chemical versatility and reactivity of compounds with alcohol groups, which may extend to the compound for the synthesis of various chemical intermediates (Einhorn et al., 1996).
Metabolism and Drug Development
Investigating the oxidative metabolism of novel antidepressants provides insights into how complex molecules, including those with piperazine and ethanol components, are metabolized in the human body. This knowledge is crucial for drug development and understanding the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).
Crystal Structure Analysis
The study of the crystal structure of related compounds, like quetiapine N-oxide–fumaric acid, provides valuable information for the design of new drugs and materials. Understanding the molecular and crystal structure helps in predicting the behavior of similar compounds in various environments (Shen et al., 2012).
Renewable Feedstock Utilization
The catalytic use of ethanol in producing high-value chiral alcohols showcases the potential of utilizing renewable feedstocks in chemical synthesis. This approach could be applied to synthesize or modify compounds with ethanol or similar groups, promoting sustainability in chemical manufacturing (West, 2021).
Eigenschaften
IUPAC Name |
2-[1-(2-methylpropyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N2O/c1-14(2)11-23-9-8-22(13-17(23)7-10-24)12-15-3-5-16(6-4-15)18(19,20)21/h3-6,14,17,24H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVZAMYRIVDFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24799050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4553759.png)
![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-METHYLACETAMIDE](/img/structure/B4553761.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4553769.png)
![N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4553771.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4553775.png)


![2-[(2-methoxyethyl)thio]-1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B4553801.png)

![ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4553814.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4553818.png)
![1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4553821.png)
![N-{1-[4-(butan-2-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B4553834.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide](/img/structure/B4553842.png)
